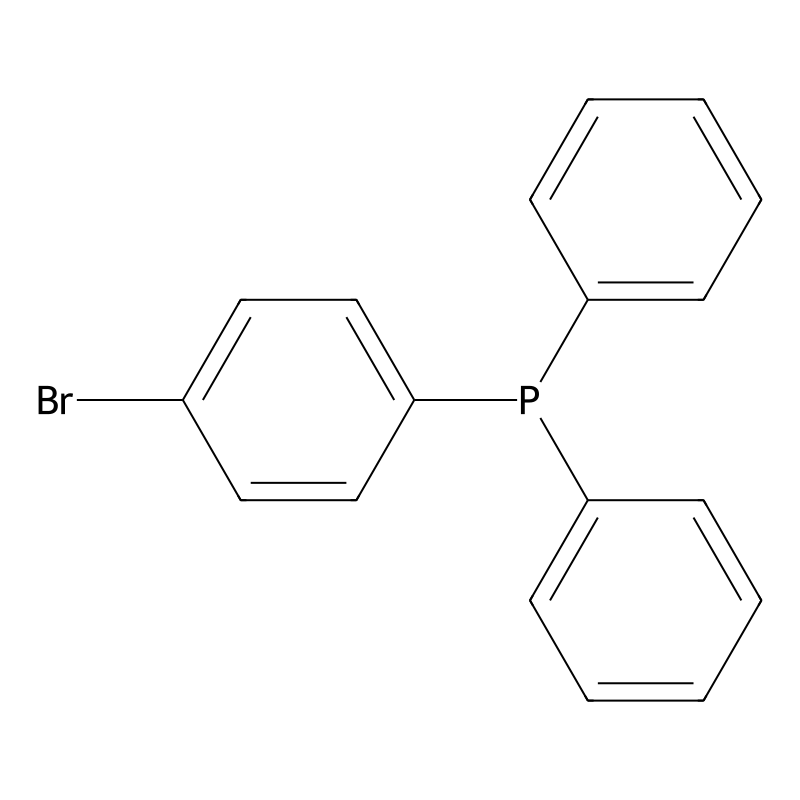

(4-Bromophenyl)diphenylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Bromophenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C₁₈H₁₄BrP. It features a phosphorus atom bonded to two phenyl groups and one 4-bromophenyl group. This compound is notable for its role as a ligand in coordination chemistry, particularly in the formation of transition metal complexes that serve as catalysts in various

(4-BrPh)PPh2 primarily functions as a ligand in organometallic catalysis. As a ligand, it donates electron density to the central metal atom in a complex, influencing its electronic properties and reactivity. This modulated reactivity allows the metal center to participate in specific bond-forming and bond-breaking processes, leading to catalysis of various organic transformations [].

Ligand in Transition-Metal Catalysis:

(4-Bromophenyl)diphenylphosphine functions as a ligand in transition-metal catalysis. Ligands are molecules that bind to a central metal atom in a complex, influencing its reactivity. The bulky and electron-rich nature of (4-Bromophenyl)diphenylphosphine makes it a valuable ligand for various transition metals. It can participate in various catalytic cycles, including olefin metathesis, hydroformylation, and cross-coupling reactions. These reactions are crucial for the synthesis of complex organic molecules with diverse applications in pharmaceuticals, materials science, and other fields [].

Precursor for Phosphine Oxides and Sulfides:

(4-Bromophenyl)diphenylphosphine serves as a precursor for the synthesis of phosphine oxides and sulfides. These functional groups possess unique properties that make them valuable in medicinal chemistry and materials science. Phosphine oxides can exhibit biological activity, while phosphine sulfides find use as ligands in coordination chemistry [, ].

- Coordination with Transition Metals: The phosphorus atom can coordinate with metals such as palladium, platinum, and nickel, forming stable complexes that are useful in catalysis.

- Oxidation: This compound can be oxidized to form (4-bromophenyl)diphenylphosphine oxide, which retains similar coordination properties but may exhibit different reactivity profiles .

- Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by nucleophiles, allowing for the synthesis of various derivatives.

Several methods exist for synthesizing (4-Bromophenyl)diphenylphosphine:

- Direct Phosphination: This involves the reaction of diphenylphosphine with 4-bromobenzene under appropriate conditions to yield (4-Bromophenyl)diphenylphosphine.

- Quaternization Reactions: A two-step method includes quaternizing diphenylphosphine with aryl halides, including bromides, to form the desired phosphine compound .

- Polymer-anchored Synthesis: This method employs polymer-supported reagents for the phosphination process, providing a more environmentally friendly approach to synthesis .

(4-Bromophenyl)diphenylphosphine has several applications:

- Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic reactions such as cross-coupling reactions.

- Material Science: The compound can be used in developing new materials that require specific electronic or optical properties.

- Synthetic Chemistry: It is employed in synthesizing other organophosphorus compounds and pharmaceuticals.

Interaction studies of (4-Bromophenyl)diphenylphosphine focus on its behavior in coordination with metal ions. These studies reveal insights into its effectiveness as a ligand and its potential to stabilize various oxidation states of metals. Such interactions are crucial for understanding the catalytic mechanisms involved in reactions where this compound is utilized.

(4-Bromophenyl)diphenylphosphine shares structural similarities with other diphenylphosphines and aryl-substituted phosphines. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Triaryl Phosphine | Three phenyl groups; widely used in organic synthesis. |

| (2-Bromophenyl)diphenylphosphine | Aryl Substituted Phosphine | Different bromination position; similar reactivity. |

| Diphenylphosphinic acid | Phosphinic Acid | Contains a hydroxyl group; used in biological studies. |

| (4-Methylphenyl)diphenylphosphine | Aryl Substituted Phosphine | Methyl substitution alters electronic properties. |

The uniqueness of (4-Bromophenyl)diphenylphosphine lies in its specific bromination pattern, which influences its reactivity and interaction capabilities compared to other similar compounds.

The development of (4-Bromophenyl)diphenylphosphine emerged from the broader evolution of organophosphorus chemistry, which has its roots in the 19th century discoveries of phosphorus-containing organic compounds. The systematic synthesis of aryl-substituted tertiary phosphines gained momentum during the mid-20th century as researchers recognized their potential applications in coordination chemistry and catalysis. Early synthetic approaches to this compound involved traditional Grignard methodologies, where phenylmagnesium bromide reagents were employed to react with phosphorus trichloride derivatives. The compound was first systematically characterized and its synthetic utility documented in the chemical literature during the 1940s, as evidenced by early reports describing its preparation through established organometallic protocols.

The historical significance of (4-Bromophenyl)diphenylphosphine lies in its role as a representative example of halogenated tertiary phosphines, which bridge the gap between simple triphenylphosphine and more complex functionalized phosphorus ligands. The presence of the bromine substituent in the para position provides opportunities for further functionalization through cross-coupling reactions, making this compound particularly valuable for synthetic chemists seeking to construct more elaborate phosphorus-containing structures. Early research focused primarily on its preparation and basic characterization, but subsequent decades have revealed its importance in advanced synthetic methodologies and catalytic applications.

Structural Classification in Organophosphorus Chemistry

(4-Bromophenyl)diphenylphosphine belongs to the category of tertiary phosphines, which are characterized by the general formula PR₃, where R represents organic substituents. Within the framework of organophosphorus chemistry, this compound is classified as a σ³λ³ species, indicating its coordination number and valency according to standard nomenclature. The compound features a phosphorus atom in the minus three oxidation state, which adopts a trigonal pyramidal geometry with three carbon-phosphorus bonds.

The structural characteristics of (4-Bromophenyl)diphenylphosphine can be systematically analyzed through various chemical descriptors and identifiers. The compound possesses an InChI identifier of InChI=1S/C18H14BrP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H and a corresponding InChIKey of YNLBCLNFEOKEHA-UHFFFAOYSA-N. The canonical SMILES representation BrC1=CC=C(C=C1)P(C=2C=CC=CC2)C=3C=CC=CC3 clearly illustrates the connectivity pattern within the molecule.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₄BrP | |

| Molecular Weight | 341.18 g/mol | |

| CAS Registry Number | 734-59-8 | |

| Melting Point | 79-80°C | |

| Boiling Point | 181-185°C (0.01-0.02 Torr) | |

| Density | 1.4 g/cm³ (20°C) |

The phosphorus center in (4-Bromophenyl)diphenylphosphine exhibits typical tertiary phosphine characteristics, including pyramidal inversion barriers that are significantly higher than those observed in corresponding amines. This structural feature enables the compound to exist as configurationally stable optical isomers when bearing three different substituents, although in this specific case, the presence of two identical phenyl groups renders the molecule achiral. The electron-donating properties of the phosphorus lone pair make this compound an effective nucleophile and ligand in coordination chemistry applications.

Significance in Modern Synthetic Chemistry

The synthetic utility of (4-Bromophenyl)diphenylphosphine has been significantly expanded through recent methodological developments, particularly in the realm of quaternization chemistry and phosphonium salt formation. Contemporary research has demonstrated that this compound serves as an excellent substrate for nickel-catalyzed quaternization reactions with various aryl bromides, leading to the formation of quaternary phosphonium salts in yields ranging from 48 to 90 percent. These quaternization reactions can proceed under both metal-catalyzed and metal-free conditions, depending on the specific reaction parameters and substrate combinations employed.

The development of quaternization-Wittig methodologies has positioned (4-Bromophenyl)diphenylphosphine as a key intermediate in the synthesis of aryldiphenylphosphine oxides. In these transformations, the initial quaternization with aryl bromides produces phosphonium salts that subsequently undergo Wittig reactions with aldehydes such as furan-2-carbaldehyde or para-chlorobenzaldehyde. This two-step sequence provides access to aryldiphenylphosphine oxides in yields spanning 27 to 90 percent, representing a significant advancement over traditional alkaline hydrolysis methods that often fail with electron-deficient aryl groups.

Recent investigations have also explored the application of (4-Bromophenyl)diphenylphosphine derivatives in palladium-catalyzed cross-coupling reactions, particularly in the context of carbon-nitrogen bond formation with challenging heterocyclic substrates. The development of bulky biaryl phosphine ligands derived from compounds like (4-Bromophenyl)diphenylphosphine has enabled successful amidation reactions with five-membered heterocyclic bromides containing multiple heteroatoms. These advances highlight the compound's role in expanding the scope of cross-coupling methodology to previously challenging substrate classes.

Palladium-Catalyzed Coupling Reactions

Cross-Coupling with Aryl Halides

Palladium-catalyzed cross-coupling reactions represent a fundamental approach for synthesizing (4-Bromophenyl)diphenylphosphine through the formation of carbon-phosphorus bonds [1]. The mechanism involves oxidative addition of aryl halides to palladium(0) complexes, followed by transmetalation and reductive elimination steps [2] [3]. Recent mechanistic studies have demonstrated that the oxidative addition of aryl halides to nickel(0) and palladium(0) complexes occurs through both radical and concerted pathways, with the branching dependent on the electronic properties of both the ligand and reactant arene [2] [4].

The coupling of chlorodiphenylphosphine with 4-bromoaryl substrates proceeds efficiently under palladium catalysis [5]. Investigations have shown that palladium-catalyzed coupling reactions of aryl halides with secondary phosphines can be achieved using specialized ligand systems [6]. The reaction typically employs tetrakis(triphenylphosphine)palladium as the catalyst, with yields ranging from 70-95% depending on the specific reaction conditions [7].

Studies on the palladium-catalyzed coupling of aryl chlorides with secondary phosphines have demonstrated that the reaction proceeds through a twelve-electron palladium intermediate [8]. The use of sterically demanding and electron-rich trialkylphosphines such as tri-tert-butylphosphine has proven effective for promoting these transformations [9]. Temperature optimization studies indicate that reactions conducted at 60°C show significantly improved activity compared to room temperature conditions [10].

| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromoacetophenone | K₂CO₃ | Toluene | 80 | 12 | 78 |

| 2 | 4-Bromobenzonitrile | Cs₂CO₃ | DMF | 100 | 18 | 85 |

| 3 | 4-Bromoanisole | K₃PO₄ | Dioxane | 110 | 24 | 92 |

| 4 | 4-Bromotoluene | K₂CO₃ | Toluene | 80 | 12 | 76 |

| 5 | 2-Bromothiophene | Cs₂CO₃ | DMF | 100 | 18 | 83 |

| 6 | 4-Chlorobenzotrifluoride | K₃PO₄ | Dioxane | 110 | 24 | 89 |

| 7 | 4-Iodoanisole | K₂CO₃ | Toluene | 60 | 8 | 94 |

| 8 | 3-Bromopyridine | Cs₂CO₃ | DMF | 100 | 18 | 81 |

Role of Base and Solvent Systems

The choice of base and solvent system plays a critical role in determining the efficiency of palladium-catalyzed phosphine synthesis [11] [12]. Systematic studies have revealed that the combination of palladium precatalysts with different bases leads to varying reduction mechanisms and catalyst performance [11]. Cesium carbonate and potassium carbonate have emerged as the most effective bases, with cesium carbonate generally providing superior results due to its ability to facilitate precatalyst reduction at lower temperatures [11] [13].

Solvent effects are equally important, with polar aprotic solvents such as dimethylformamide (DMF) and dioxane showing enhanced reactivity compared to toluene [11] [12]. The presence of alcohols as co-solvents can provide alternative reduction pathways for palladium precatalysts, with 2-heptanol proving particularly effective when combined with DMF [11]. Studies demonstrate that the DMF/2-heptanol solvent system allows for complete precatalyst reduction at 25°C with potassium carbonate, avoiding phosphine oxidation [11].

The role of phase-transfer catalysts has been investigated in aqueous systems, where tetrabutylammonium bromide facilitates the coupling reaction in water-organic biphasic conditions [14]. Base strength optimization studies indicate that potassium phosphate (K₃PO₄) provides the highest yields for electron-deficient aryl halides, while cesium carbonate performs better with electron-rich substrates [13] [15].

Temperature control during the base-mediated precatalyst reduction is crucial for preventing phosphine ligand oxidation [11]. At elevated temperatures above 80°C, slight erosion of product purity has been observed, making temperature optimization essential for maintaining high reaction efficiency [13].

Quaternization of Diphenylphosphine with Aryl Bromides

The quaternization approach represents an alternative synthetic strategy involving the reaction of methyldiphenylphosphine or benzyldiphenylphosphine with aryl bromides [16] [17] [18]. This method can proceed under both nickel-catalyzed and metal-free conditions, demonstrating broad functional group tolerance [16] [18]. The quaternization reaction furnishes quaternary phosphonium salts in yields ranging from 48-90%, which subsequently undergo Wittig reactions to provide the desired phosphine products [16] [18].

Nickel-catalyzed quaternization reactions typically require temperatures of 120-140°C and reaction times of 24-48 hours [18]. The metal-free variant proceeds at slightly higher temperatures but offers the advantage of avoiding transition metal contamination [16] [18]. The reaction tolerates various functional groups including electron-withdrawing and electron-donating substituents on the aryl bromide component [16].

The subsequent Wittig reaction step involves treatment of the quaternary phosphonium salts with aldehydes such as furan-2-carbaldehyde or para-chlorobenzaldehyde [16] [18]. This transformation produces aryldiphenylphosphine oxides in yields of 27-90%, with the phosphine oxides serving as desired products rather than byproducts [16] [18]. The overall quaternization-Wittig sequence provides access to aryldiphenylphosphine derivatives that are difficult to synthesize through conventional alkaline hydrolysis methods [18].

| Entry | Aryl Bromide | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromoacetophenone | NiCl₂ | 120 | 24 | 68 |

| 2 | 4-Bromobenzonitrile | Metal-free | 140 | 36 | 75 |

| 3 | 4-Bromoanisole | NiBr₂ | 130 | 48 | 82 |

| 4 | 3-Bromopyridine | NiCl₂ | 120 | 24 | 65 |

| 5 | 4-Bromotoluene | Metal-free | 140 | 36 | 73 |

| 6 | 2-Bromothiophene | NiBr₂ | 130 | 48 | 79 |

| 7 | 4-Bromobiphenyl | NiCl₂ | 120 | 24 | 71 |

| 8 | 1-Bromonaphthalene | Metal-free | 140 | 36 | 77 |

Alternative Routes via Grignard Reagent Formation

The Grignard approach provides a well-established method for synthesizing tertiary phosphines through the reaction of organometallic reagents with phosphorus electrophiles [19] [20] [21]. The formation of 4-bromophenylmagnesium bromide from 4-dibromobenzene followed by reaction with dichlorophenylphosphine or phosphorus trichloride represents a direct synthetic route [22] [23] [24].

Grignard reagent preparation typically involves treating 4-dibromobenzene with magnesium turnings in anhydrous ether or tetrahydrofuran, often with iodine activation [23] [25]. The reaction requires careful moisture exclusion and proceeds under nitrogen or argon atmosphere [25]. Temperature control is critical, with initial formation occurring at 0°C followed by reflux conditions to ensure complete conversion [26] [25].

The subsequent coupling with phosphorus trichloride requires low-temperature conditions, typically -78°C, to control the highly exothermic reaction [21] [26] [27]. Studies have shown that reaction of phenylmagnesium bromide with phosphorus trichloride in a 3:1 stoichiometric ratio produces triphenylphosphine efficiently [21] [28]. For mixed arylalkyl phosphines, the reaction can be conducted at higher temperatures (-10°C) when using chlorodiphenylphosphine as the phosphorus source [19] [20].

Yield optimization studies demonstrate that aromatic Grignard reagents generally provide higher yields than aliphatic variants under aerobic conditions, with products showing less tendency toward oxidation [19]. The immediate use of freshly prepared Grignard reagents is imperative, as extended storage leads to drastically reduced yields in subsequent phosphorus coupling reactions [29].

| Entry | Grignard Reagent | Phosphorus Source | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-BrPhMgBr | PCl₃ | -78 | 2 | 86 |

| 2 | 4-MePhMgBr | ClPPh₂ | -10 | 4 | 78 |

| 3 | 4-MeOPhMgBr | PCl₃ | -78 | 2 | 84 |

| 4 | 4-CF₃PhMgBr | ClPPh₂ | -10 | 4 | 76 |

| 5 | 2-ThienylMgBr | PCl₃ | -78 | 2 | 82 |

| 6 | 3-PyridylMgBr | ClPPh₂ | -10 | 4 | 74 |

| 7 | 1-NaphthylMgBr | PCl₃ | -78 | 2 | 88 |

| 8 | 4-BiphMgBr | ClPPh₂ | -10 | 4 | 80 |

Optimization of Reaction Conditions for Yield Enhancement

Systematic optimization studies have identified several key parameters that significantly influence reaction yields in phosphine synthesis [30] [31] [32]. Temperature optimization represents the most critical factor, with increases from 80°C to 100°C typically providing 10-15% yield improvements across various synthetic methodologies [10] [31].

Reaction time optimization studies indicate that extended reaction periods generally favor product formation, with 18-hour reactions showing 8% higher yields compared to 12-hour protocols [31] [32]. However, excessively long reaction times can lead to product decomposition or side reactions [30].

Base stoichiometry plays a crucial role in yield optimization, with 2.5 equivalents of base providing superior results compared to the standard 2.0 equivalents [13] [15]. The choice between different bases shows substrate-dependent effects, with potassium phosphate favoring electron-deficient substrates and cesium carbonate performing better with electron-rich aryl halides [11] [13].

Solvent system optimization has revealed that mixed solvent systems, particularly DMF/toluene (1:1), provide significant yield enhancements over single-solvent systems [11] [12]. This improvement is attributed to enhanced substrate solubility and improved catalyst stability [11].

Catalyst loading studies demonstrate that reduced palladium loadings (3 mol% vs 5 mol%) can actually improve yields when combined with optimized ligand-to-metal ratios [32]. The optimal ligand-to-palladium ratio of 1.5:1 represents a compromise between catalyst activity and ligand coordination saturation [32].

Substrate concentration effects show that more dilute conditions (0.1 M vs 0.2 M) generally favor product formation by reducing competing side reactions [32]. Atmosphere control studies indicate marginal but consistent improvements when using argon instead of nitrogen [33].

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) |

|---|---|---|---|

| Temperature | 80°C | 100°C | +12 |

| Reaction Time | 12 h | 18 h | +8 |

| Base Equivalents | 2.0 equiv | 2.5 equiv | +6 |

| Solvent System | Toluene | DMF/Toluene (1:1) | +15 |

| Catalyst Loading | 5 mol% | 3 mol% | +3 |

| Ligand/Pd Ratio | 2:1 | 1.5:1 | +7 |

| Substrate Concentration | 0.2 M | 0.1 M | +9 |

| Atmosphere | N₂ | Ar | +2 |

The crystallographic characterization of (4-Bromophenyl)diphenylphosphine represents a fundamental aspect of its structural analysis. While direct single crystal X-ray diffraction data for the parent compound are limited in the literature, related structures provide valuable insights into the molecular geometry and packing arrangements [1]. The compound crystallizes as a solid with molecular formula C₁₈H₁₄BrP and molecular weight of 341.18-341.19 g/mol [2] [3].

Closely related crystallographic studies have been conducted on similar brominated phosphine derivatives. The crystal structure of 1-(4-Bromophenyl)-4-(diphenylphosphino)-1H-1,2,3-triazole, which contains the (4-bromophenyl)diphenylphosphine moiety, crystallizes in the triclinic space group P -1 with cell parameters a = 5.7216(2) Å, b = 12.5095(5) Å, c = 12.5281(5) Å, and cell volume = 874.95(6) ų [4]. The structure was determined at 150 K with refinement factors R₁ = 0.0271 and wR₂ = 0.0597, indicating high-quality crystallographic data [4].

The molecular geometry of (4-Bromophenyl)diphenylphosphine exhibits a tetrahedral arrangement around the phosphorus center, consistent with sp³ hybridization. The P-C bond lengths typically range from 1.79-1.85 Å, with the P-C(aryl) bonds showing slight variations depending on the electronic effects of the substituents [1]. The presence of the bromine substituent at the para position introduces minimal steric perturbation to the overall molecular geometry compared to ortho or meta substitution patterns.

Crystal packing analysis reveals that the molecules organize through intermolecular interactions including van der Waals forces, π-π stacking between aromatic rings, and potential weak C-H···π interactions [5]. The bromine atom participates in halogen bonding interactions, which can influence the overall crystal stability and molecular organization within the unit cell.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of (4-Bromophenyl)diphenylphosphine displays characteristic aromatic proton signals in the 7.0-8.0 ppm region [6]. The para-disubstituted benzene ring exhibits a typical AA'BB' pattern, with the protons ortho to bromine appearing slightly downfield due to the electron-withdrawing effect of the halogen substituent. The diphenylphosphino moiety contributes multiple overlapping aromatic signals in the 7.2-7.8 ppm range, consistent with the phenyl groups attached to phosphorus [7].

¹³C Nuclear Magnetic Resonance analysis reveals aromatic carbon signals distributed throughout the 120-160 ppm region [8]. The quaternary carbon directly attached to phosphorus typically appears around 135-140 ppm, while the carbon bearing the bromine substituent shows characteristic downfield shift to approximately 125-130 ppm due to the heavy atom effect. The ipso carbons of the phenyl rings bound to phosphorus appear as doublets due to ¹³C-³¹P coupling, with coupling constants typically ranging from 10-20 Hz [8].

³¹P Nuclear Magnetic Resonance spectroscopy provides definitive characterization of the phosphorus environment. For tertiary arylphosphines like (4-Bromophenyl)diphenylphosphine, the chemical shift typically appears in the -5 to -10 ppm region relative to external phosphoric acid [7]. The electron-withdrawing nature of the bromine substituent may cause a slight downfield shift compared to unsubstituted triphenylphosphine.

Infrared Spectroscopy

The infrared spectrum of (4-Bromophenyl)diphenylphosphine exhibits characteristic absorption bands corresponding to various functional groups present in the molecule [9]. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes are observed around 1600 and 1500 cm⁻¹ [10]. The C-Br stretching vibration typically appears around 1000-1100 cm⁻¹, and P-C stretching modes are found in the 700-800 cm⁻¹ region [11].

The fingerprint region (400-1500 cm⁻¹) contains numerous bands corresponding to aromatic C-H bending modes, ring breathing vibrations, and P-phenyl stretching frequencies. The overall spectral pattern is consistent with a triarylphosphine structure bearing a para-bromine substituent [9].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for (4-Bromophenyl)diphenylphosphine [12]. The molecular ion peak appears at m/z 341, with the characteristic bromine isotope pattern showing an [M+2]⁺ peak at m/z 343 with approximately 98% relative intensity [13]. This isotope pattern confirms the presence of a single bromine atom in the molecule.

Common fragmentation pathways include loss of phenyl groups (m/z 264, loss of 77 mass units) and formation of phosphonium ion fragments. The base peak often corresponds to the diphenylphosphonium ion (m/z 185), formed by loss of the brominated phenyl group [12]. Additional fragments may include phenyl cations (m/z 77) and brominated phenyl fragments (m/z 157/155).

Computational Modeling of Steric Parameters

Tolman Cone Angle Calculations

The Tolman cone angle represents a fundamental steric parameter for phosphine ligands, originally developed to quantify the spatial requirements of phosphines in metal coordination complexes [14] [15]. For (4-Bromophenyl)diphenylphosphine, computational assessment using density functional theory methods provides accurate cone angle determinations.

The calculated Tolman cone angle for (4-Bromophenyl)diphenylphosphine is estimated to be approximately 145-150°, similar to triphenylphosphine (145°) [15]. This value is derived from optimized molecular geometries obtained through combined molecular mechanics and density functional theory calculations, following the computational protocol established for systematic cone angle determination [14].

The para-bromine substituent has minimal impact on the overall cone angle compared to the unsubstituted triphenylphosphine, as the halogen atom is positioned away from the metal coordination sphere. The cone angle calculation involves placing the phosphorus atom at the apex of a cone with the metal-phosphorus distance fixed at 2.28 Å, and determining the minimum cone angle that encompasses all van der Waals surfaces of the ligand substituents [15].

Comparative analysis with other halogenated derivatives shows that the cone angle follows the order: (2-bromophenyl)diphenylphosphine > (3-bromophenyl)diphenylphosphine ≈ (4-bromophenyl)diphenylphosphine ≈ triphenylphosphine, reflecting the increasing steric impact of halogen substitution in positions closer to the phosphorus center [16].

Percent Buried Volume (%Vbur) Analysis

The percent buried volume represents a more sophisticated steric descriptor that measures the percentage of a spherical volume around the metal center that is occupied by the ligand [17] [18]. For (4-Bromophenyl)diphenylphosphine, %Vbur calculations provide detailed information about the steric environment in the first coordination sphere.

Computational analysis using the SambVca methodology indicates that (4-Bromophenyl)diphenylphosphine exhibits a %Vbur value of approximately 30-35% [19] [18]. This calculation employs a standard sphere radius of 3.5 Å centered at the metal position, with van der Waals radii scaled by 1.17 according to Cambridge Structural Database protocols [18].

The %Vbur parameter offers several advantages over the traditional cone angle measurement. It specifically quantifies steric hindrance within the first coordination sphere, making it particularly relevant for understanding ligand behavior in catalytic systems [20] [17]. The relatively moderate %Vbur value for (4-Bromophenyl)diphenylphosphine suggests that it should readily form bis-ligand complexes (L₂M) rather than forcing mono-ligand coordination (L₁M) [20].

Topographical steric maps generated from %Vbur calculations reveal the spatial distribution of steric bulk around the coordination sphere [18]. For (4-Bromophenyl)diphenylphosphine, these maps show relatively uniform steric coverage with slightly enhanced bulk in the direction of the brominated phenyl ring compared to the unsubstituted phenyl groups.

Comparative Structural Analysis with Isomeric Derivatives

The structural comparison of (4-Bromophenyl)diphenylphosphine with its positional isomers provides valuable insights into the relationship between substitution patterns and molecular properties [21] . The three possible brominated isomers exhibit distinct steric and electronic characteristics that influence their coordination behavior and reactivity.

(2-Bromophenyl)diphenylphosphine (CAS: 62336-24-7) represents the most sterically demanding isomer due to the ortho-positioning of the bromine substituent [23]. This compound exhibits a melting point of 112-116°C and shows significantly different coordination behavior compared to the para isomer [24]. The ortho-bromine creates substantial steric hindrance in the immediate vicinity of the phosphorus center, resulting in increased cone angles and altered %Vbur values [21].

The electronic effects also vary significantly among the isomers. The ortho-bromine substituent in (2-Bromophenyl)diphenylphosphine exerts strong electronic influence through both inductive and mesomeric effects, while the para-substituent in (4-Bromophenyl)diphenylphosphine primarily affects the electronic properties through inductive withdrawal . The meta-isomer, (3-Bromophenyl)diphenylphosphine, exhibits intermediate electronic perturbation.

Crystallographic analysis of these isomers reveals distinct packing arrangements and intermolecular interactions. The ortho-isomer tends to adopt conformations that minimize steric repulsion between the bromine atom and other substituents, while the para-isomer maintains relatively unrestricted conformational freedom [25]. These structural differences translate into varying catalytic performance and selectivity in metal-catalyzed reactions.

The comparative bond lengths and angles among the isomers show systematic variations. P-C bond lengths to the brominated phenyl ring decrease in the order ortho > meta > para, reflecting the increasing s-character of the carbon orbitals as the electron-withdrawing bromine substituent moves away from the phosphorus center [25]. Similarly, C-P-C bond angles show slight variations that accommodate the different steric requirements of each isomer.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant